molecular formula C28H29N6NaO5S B14277993 6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt CAS No. 127750-19-0

6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt

Cat. No.: B14277993
CAS No.: 127750-19-0
M. Wt: 584.6 g/mol
InChI Key: BTSCLILIWWAZFR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the final product is often subjected to rigorous purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary but often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its azo groups and aromatic rings. The azo groups can participate in electron transfer reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoazobenzene-3,4’-disulfonic acid: Another azo dye with similar structural features but different substituents.

    6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: A compound with a similar diethylamino group but different core structure.

Uniqueness

6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and versatility in various applications make it a valuable compound in both research and industry.

Properties

CAS No.

127750-19-0

Molecular Formula

C28H29N6NaO5S

Molecular Weight

584.6 g/mol

IUPAC Name

sodium;6-amino-3-[[4-[[4-(diethylamino)phenyl]diazenyl]-2-ethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C28H30N6O5S.Na/c1-4-34(5-2)22-12-9-20(10-13-22)30-31-21-11-14-24(25(17-21)39-6-3)32-33-27-26(40(36,37)38)15-18-7-8-19(29)16-23(18)28(27)35;/h7-17,35H,4-6,29H2,1-3H3,(H,36,37,38);/q;+1/p-1

InChI Key

BTSCLILIWWAZFR-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])OCC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.